molecular formula C20H24N2O5S B2906337 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 922120-36-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2906337
CAS No.: 922120-36-3
M. Wt: 404.48
InChI Key: AFVNGTRGRPDVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a benzamide group via a sulfonylethyl bridge. While its exact pharmacological profile remains under investigation, analogs of this compound have demonstrated utility in tumor imaging and MDR reversal .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVNGTRGRPDVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common approach is the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with sulfonyl chlorides to form the sulfonyl intermediate. This intermediate is then reacted with ethylamine to introduce the ethyl chain. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products. Scale-up processes are designed to maintain consistency and reproducibility in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are optimized based on the desired transformation, with careful control of temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that derivatives of isoquinoline, like N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, may exhibit neuroprotective effects. Isoquinoline compounds have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Studies

Recent studies have shown that compounds similar to this compound can reduce neuronal damage in animal models of stroke and neuroinflammation . These findings underline the compound's potential as a therapeutic agent in neurology.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases.

Research Findings

In vitro studies have demonstrated that certain isoquinoline derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . Such properties make this compound a candidate for further exploration in oxidative stress-related conditions.

Anticancer Potential

Emerging evidence suggests that isoquinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Clinical Implications

Studies involving similar compounds have shown promise in treating various cancers, including breast and prostate cancer. The ability to selectively target cancer cells while sparing normal cells could enhance therapeutic efficacy and reduce side effects .

Anti-inflammatory Effects

This compound might also exhibit anti-inflammatory properties through its action on immune pathways.

Mechanistic Insights

Research indicates that isoquinoline derivatives can inhibit pro-inflammatory cytokines and modulate immune responses . This makes the compound a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Summary of Applications

Application AreaPotential EffectsRelevant Studies/Findings
NeuropharmacologyNeuroprotection via NMDA receptor antagonismReduction of neuronal damage in stroke models
Antioxidant ActivityScavenging free radicalsInhibition of lipid peroxidation in vitro
Anticancer PotentialInduction of apoptosis in cancer cellsPromising results in breast and prostate cancer studies
Anti-inflammatory EffectsModulation of immune responsesInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold. Below is a detailed comparison based on synthesis, biological activity, and applications:

Structural Analogs and Their Modifications

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide Benzamide, sulfonylethyl linker 384.5 g/mol σ2R ligand (proposed), P-gp modulation (proposed)
4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (B-5) Methyl linker, carboxylic acid group 327.4 g/mol Butyrylcholinesterase (BChE) inhibition (IC50 = 2.3 µM), anti-Aβ aggregation
N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3) Fluoroethoxy, iodobenzamide, butyl linker 624.5 g/mol σ2R-selective PET imaging agent (specific activity >2,000 Ci/mmol)
Compound 7h (triazole-linked analog) Triazole moiety, benzamide substituent 641.7 g/mol P-gp-mediated MDR reversal (EC50 = 127.5 nM), low cytotoxicity (TI >784.3)
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30) Diethylamino group, benzylacetamide 549.6 g/mol Orexin-1 receptor antagonism (Ki = 8.4 nM)

Key Pharmacological and Functional Differences

σ2 Receptor Affinity: The fluorinated analog ([18F]3) exhibits high σ2R selectivity (>99% radiochemical purity) and is used for tumor imaging via PET/CT, leveraging its ability to bind proliferating cancer cells .

P-glycoprotein Modulation :

  • Compound 7h demonstrates superior P-gp inhibition (EC50 = 127.5 nM) compared to other analogs, attributed to its triazole-benzamide hybrid structure, which enhances interactions with the drug-binding pocket of P-gp .
  • Derivatives like WK-X-34 and GF120918 () show moderate P-gp inhibition but lack the sulfonyl group present in the target compound, suggesting sulfonyl’s role in optimizing solubility or binding kinetics .

This highlights the critical role of the methyl linker and carboxylic acid group in BChE targeting .

Synthetic Accessibility: The target compound’s synthesis (similar to ) involves sulfonylation of the isoquinoline core, a step requiring precise control to avoid over-sulfonation. In contrast, triazole-containing analogs (e.g., 7h) rely on click chemistry, offering higher yields (>70%) .

Research Findings and Implications

Structural-Activity Relationships (SAR) :

  • Sulfonyl Group : Enhances metabolic stability and may improve blood-brain barrier penetration compared to methyl or carboxylic acid substituents .
  • Linker Length : Butyl linkers (as in [18F]3) improve σ2R affinity but reduce solubility, whereas ethyl linkers (target compound) balance lipophilicity and bioavailability .

Therapeutic Potential: σ2R ligands like [18F]3 are pivotal in oncology for non-invasive tumor proliferation assessment . P-gp inhibitors (e.g., 7h) address chemotherapy resistance, with EC50 values in the nanomolar range outperforming first-generation inhibitors like verapamil .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dihydroisoquinoline moiety with methoxy substitutions and a sulfonyl group. The molecular formula is C21H29N3O3C_{21}H_{29}N_{3}O_{3}, and it exhibits significant interest due to its potential interactions with biological targets.

Orexin Receptor Antagonism

Research indicates that this compound acts as an orexin receptor antagonist , particularly targeting the orexin 2 receptor subtype. Orexin receptors play a critical role in regulating wakefulness, appetite, and energy homeostasis. The modulation of these receptors suggests potential therapeutic applications in treating sleep disorders and metabolic diseases such as obesity.

Key Findings:

  • Selective Binding: Interaction studies have shown that the compound can selectively bind to orexin receptors, influencing downstream signaling pathways associated with various physiological responses.
  • Therapeutic Potential: The orexin receptor antagonism could lead to new treatments for conditions like insomnia and obesity, aligning with the growing interest in orexin pathways for therapeutic interventions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the precise construction of the desired molecular architecture, ensuring high purity and yield of the final product.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

StudyCompoundBiological ActivityFindings
Orexin receptor antagonistsSleep regulationSignificant modulation of orexin receptor activity observed.
6,7-Dimethoxy derivativesAnti-tuberculosisNovel derivatives showed potent activity against Mycobacterium tuberculosis with MIC values as low as 0.22 μM.
Benzamide derivativesCancer therapyCertain benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors.

Q & A

Q. What are the critical steps in synthesizing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, including sulfonylation of the dihydroisoquinoline core followed by coupling with a benzamide derivative. Key steps include:

  • Cyclization of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors under acidic conditions .
  • Sulfonylation using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to avoid side reactions .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/DMAP) . Purity (>95%) is confirmed using HPLC with reverse-phase C18 columns (acetonitrile/ammonium formate buffer) and NMR for structural validation .

Q. Which analytical techniques are essential for characterizing intermediates and final products?

  • 1H/13C NMR : Identifies functional groups (e.g., sulfonyl, methoxy) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
  • HPLC-UV/ELSD : Monitors reaction progress and purity, especially for fluorinated or radioisotope-labeled analogs .

Q. What are the primary structural features influencing this compound’s physicochemical properties?

  • The sulfonylethyl linker enhances solubility in polar solvents (e.g., DMSO) .
  • 6,7-Dimethoxy groups on the isoquinoline core improve membrane permeability due to lipophilicity .
  • Benzamide substituents influence target binding affinity; fluorinated variants (e.g., 4-fluoro) enhance metabolic stability .

Advanced Research Questions

Q. How does the compound interact with sigma-2 receptors (σ2R/TMEM97), and what methodologies validate this mechanism?

  • The dihydroisoquinoline-sulfonyl moiety binds σ2R’s transmembrane domains, as shown via radioligand displacement assays (Ki < 50 nM for [³H]DTG competition) .
  • PET imaging with fluorine-18 analogs (e.g., [¹⁸F]3f) confirms tumor-specific uptake in vivo, correlating with σ2R overexpression in solid tumors .
  • Knockout cell models (σ2R/TMEM97−/−) show reduced LDL internalization, supporting receptor-mediated endocytosis pathways .

Q. What strategies resolve contradictory data on anticancer activity across cell lines?

  • Dose-response profiling : IC50 values vary due to differential σ2R expression (e.g., 0.8 µM in MCF-7 vs. 5.2 µM in HeLa) .
  • Metabolic stability assays : Hepatic microsome studies reveal rapid glucuronidation in low-activity cell lines, requiring CYP450 inhibitors (e.g., 1-aminobenzotriazole) to restore efficacy .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Substituent modifications : Replacing methoxy with ethoxy groups increases plasma half-life (t1/2 from 2.1 to 4.7 h in rats) .
  • Isotope labeling : Iodine-125 analogs ([¹²⁵I]3) enable quantitative biodistribution studies, identifying blood-brain barrier penetration limits .
  • Prodrug approaches : Esterification of the benzamide carboxyl group improves oral bioavailability (AUC0–24h ↑ 300%) .

Methodological Guidance

Q. What experimental designs are recommended for assessing σ2R-dependent apoptosis?

  • Flow cytometry : Annexin V/PI staining in σ2R-overexpressing cells (e.g., MDA-MB-231) treated with 1–10 µM compound .
  • Western blotting : Monitor caspase-3 cleavage and Bcl-2/Bax ratio changes after 24-h exposure .
  • CRISPR interference : Knockdown of σ2R confirms target specificity by rescuing apoptosis .

Q. How to address solubility challenges in in vivo studies?

  • Nanoparticle encapsulation : Use PLGA-PEG carriers (≤200 nm size) to achieve >90% encapsulation efficiency and sustained release .
  • Co-solvent systems : 10% DMSO + 20% Cremophor EL in saline prevents precipitation during intravenous administration .

Data Contradiction Analysis

Q. Why do fluorinated analogs show divergent results in PET imaging vs. in vitro assays?

  • In vitro : High σ2R binding (Ki = 12 nM) due to optimized lipophilicity (logP = 2.8) .
  • In vivo : Rapid hepatobiliary clearance of [¹⁸F]3f reduces tumor uptake, necessitating pharmacokinetic modifiers (e.g., probenecid) .

Q. How to reconcile variable enzyme inhibition data across studies?

  • Assay conditions : Use standardized ATP concentrations (1 mM) and pre-incubation times (30 min) to minimize variability in kinase inhibition assays .
  • Orthogonal validation : Cross-verify IC50 values using SPR (surface plasmon resonance) and fluorescence polarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.